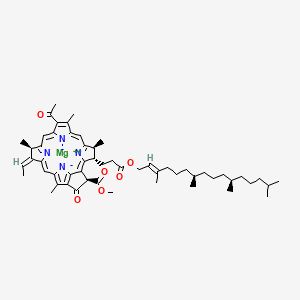
S-hexanoyl-4'-phosphopantetheine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-hexanoyl-4'-phosphopantetheine is an S-acyl-4'-phosphopantetheine obtained by formal condensation of the thiol group of D-pantetheine 4'-phosphate with the carboxy group of hexanoic acid. It has a role as a mouse metabolite. It derives from a hexanoic acid. It is a conjugate acid of a S-hexanoyl-4'-phosphopantetheine(2-).
科学的研究の応用
Catalytic Mechanisms in Enzymatic Processes
S-hexanoyl-4'-phosphopantetheine plays a crucial role in enzymatic processes. For instance, phosphopantetheine adenylyltransferase (PPAT), an enzyme essential in the coenzyme A pathway, facilitates the transfer of an adenylyl group from ATP to 4'-phosphopantetheine in the presence of magnesium. Studies have revealed structural details of the catalytic center in PPAT, elucidating the specific roles of individual amino acid residues in substrate binding and catalysis (Izard, 2002); (Izard & Geerlof, 1999).
Antibacterial Properties
S-hexanoyl-4'-phosphopantetheine and its related compounds have shown potential as antibacterial agents. A study has demonstrated that certain molecules targeting the CoA biosynthesis pathway, where phosphopantetheine is a key element, can act as potent antimicrobials. This highlights the potential of targeting CoA biosynthesis and related enzymes for developing new antibiotics (Gomez-Rodriguez et al., 2020).
Role in Polyketide Synthesis
In polyketide synthesis, the acylation of type II PKS ACPs is significant, where phosphopantetheine plays a crucial role. Challenges in specific chemical acylation due to the presence of an exposed cysteine residue and intramolecular disulfide formation highlight the complex nature of phosphopantetheine's role in these biosynthetic processes (Crosby et al., 1998).
Human Enzyme Functionality
In humans, a 4′-phosphopantetheine transferase has been identified and characterized, which can transfer the 4′-phosphopantetheine moiety of coenzyme A to various carrier proteins in both cytosolic and mitochondrial compartments. This underlines the broad specificity and versatility of phosphopantetheine in human metabolic processes (Joshi et al., 2003).
Structural Insights
Structural studies of phosphopantetheine adenylyltransferase (PPAT) from various organisms, including Mycobacterium tuberculosis, have provided insight into the enzyme’s mechanism of ligand binding and the structural changes it undergoes upon ligand interaction, illuminating the dynamics of phosphopantetheine’s interactions at a molecular level (Morris & Izard, 2004).
Binding Site Diversity
The diversity in binding sites for phosphopantetheine is evident in different enzymes. For instance, in PPAT complexed with CoA, distinct binding modes for phosphate moiety and adenylyl moieties have been observed, demonstrating the complex nature of phosphopantetheine's interactions in biochemical pathways (Izard, 2003).
特性
分子式 |
C17H33N2O8PS |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]ethyl] hexanethioate |
InChI |
InChI=1S/C17H33N2O8PS/c1-4-5-6-7-14(21)29-11-10-18-13(20)8-9-19-16(23)15(22)17(2,3)12-27-28(24,25)26/h15,22H,4-12H2,1-3H3,(H,18,20)(H,19,23)(H2,24,25,26)/t15-/m0/s1 |
InChIキー |
KGMBPSVUBJAAEN-HNNXBMFYSA-N |
異性体SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)O)O |
正規SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione](/img/structure/B1243980.png)

![[5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B1243987.png)
![4-tert-Butylsulfonylcalix[4]arene](/img/structure/B1243988.png)
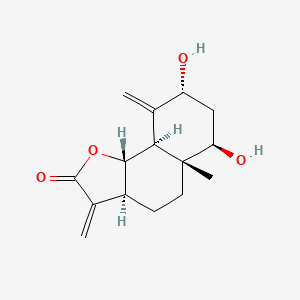
![(1aS,4aR,8aR)-4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one](/img/structure/B1243990.png)
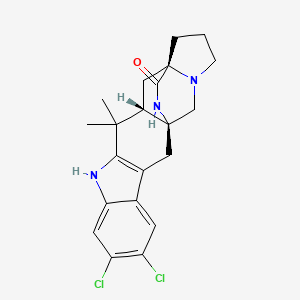
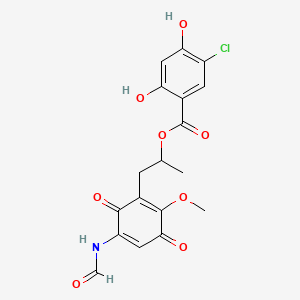
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1243996.png)
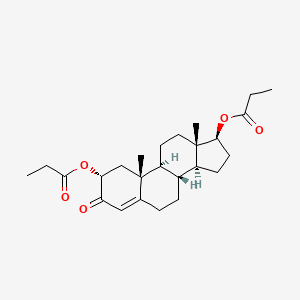
![3-(4-nitrophenyl)-N-(4-phenylbutyl)-5-(phenylmethyl)-4,6-dihydro-3aH-pyrrolo[3,4-d]isoxazole-6a-carboxamide](/img/structure/B1244002.png)


